![molecular formula C19H21N3O3S B5502720 3-(1,3-benzothiazol-2-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5502720.png)
3-(1,3-benzothiazol-2-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide
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Overview
Description
The compound belongs to a class of chemically synthesized molecules with significant biological activities. Its structure incorporates elements known for their pharmacological potential, such as the benzothiazole and isoxazole rings, which have been explored for various therapeutic effects. The compound's relevance spans from its synthetic complexity to its potential utility in pharmaceutical sciences.
Synthesis Analysis
The synthesis of related N-[(benzo)thiazol-2-yl] derivatives involves complex organic reactions, characterized by the utilization of NMR, IR spectroscopy, and mass-spectrometry for characterization. The process often includes the formation of specific amide linkages and the incorporation of various functional groups to achieve the desired structural features and biological activities (Zablotskaya et al., 2013).
Molecular Structure Analysis
A detailed molecular structure analysis of similar compounds includes single crystal X-ray studies to ascertain conformational features. These studies reveal the spatial arrangement of atoms within the molecule, providing insights into its potential interaction with biological targets (Zablotskaya et al., 2013).
Scientific Research Applications
Synthesis and Characterization
Research has demonstrated the synthesis and characterization of benzothiazole derivatives, including detailed structural analysis through NMR, IR spectroscopy, mass spectrometry, and crystallography. These methods provide insights into the compound's conformational features and physicochemical properties, laying the groundwork for understanding its reactivity and biological interactions (Zablotskaya et al., 2013).
Biological Activities
- Cytotoxicity and Antimicrobial Effects : The compound has been evaluated for its cytotoxic effects against various tumor cell lines, demonstrating selective cytotoxic activity. Furthermore, some derivatives exhibit antimicrobial properties, indicating potential applications in developing new antimicrobial agents (Zablotskaya et al., 2013).
- Anti-inflammatory and Psychotropic Activities : Investigations into the anti-inflammatory and psychotropic effects of benzothiazole derivatives have shown marked sedative actions and high anti-inflammatory activity, suggesting potential therapeutic applications in treating inflammation and related disorders (Zablotskaya et al., 2013).
Luminescent Properties
Benzothiazole derivatives have also been studied for their luminescent properties, with applications in white light emission technologies. This research highlights the potential of these compounds in developing new materials for optical and electronic devices (Lu et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-12-8-14(25-22-12)9-13-10-24-11-16(13)20-18(23)6-7-19-21-15-4-2-3-5-17(15)26-19/h2-5,8,13,16H,6-7,9-11H2,1H3,(H,20,23)/t13-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIXYBGKAFJTJE-CJNGLKHVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC2COCC2NC(=O)CCC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)C[C@@H]2COC[C@@H]2NC(=O)CCC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzothiazol-2-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide |
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